7-Methylquinazolin-6-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methylquinazolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-8-7(3-9(6)12)4-10-5-11-8/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUAHWOWERPXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NC=C2C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Analysis of 7 Methylquinazolin 6 Ol
Solid-State Structural Elucidation
A thorough search for crystallographic data on 7-Methylquinazolin-6-ol yielded no specific results. Key techniques for understanding the three-dimensional arrangement of molecules in a crystal are yet to be applied to this compound in published studies.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Without crystal structure data, a definitive analysis of the intermolecular interactions and crystal packing motifs for this compound is not possible. The arrangement of molecules in the crystal lattice is governed by non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces, which dictate the material's bulk properties. mdpi.commdpi.comias.ac.in While general principles of crystal engineering and intermolecular interactions are well-established, their specific application to this compound remains uninvestigated. researcher.life
Solution-State Spectroscopic Investigations
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
While basic NMR data might exist in commercial or private databases, detailed multi-dimensional NMR studies for this compound have not been published.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY, ROESY)
There are no published reports detailing the use of multi-dimensional NMR techniques to fully assign the proton (¹H) and carbon (¹³C) signals of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous structural elucidation of complex organic molecules. princeton.edusdsu.edu Similarly, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), which probe through-space interactions and are critical for conformational analysis, have not been reported for this compound. nih.gov
Dynamic NMR for Rotameric and Tautomeric Equilibria
Investigations into the dynamic processes of this compound, such as the rotation of the methyl group or potential tautomeric equilibria, are absent from the scientific literature. The quinazoline (B50416) ring system can exhibit keto-enol tautomerism, a process where a proton shifts from a carbon to an oxygen atom, altering the bonding arrangement. youtube.comfrontiersin.orgmasterorganicchemistry.comlibretexts.org Dynamic NMR spectroscopy is a powerful tool to study the kinetics and thermodynamics of such equilibria, but no such studies have been performed on this compound. nih.gov
Stereochemical Assignments via NMR Parameters
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. In the context of quinazoline derivatives, NMR is instrumental in assigning stereochemistry, particularly for chiral molecules possessing stereogenic centers. The relative configuration of diastereomers or the enantiomeric purity of a sample can be determined through the analysis of several key NMR parameters, including chemical shifts (δ), coupling constants (J), and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments.
For chiral quinazolines, the presence of a stereocenter induces diastereotopicity in nearby protons or carbon atoms, leading to distinct signals in the NMR spectrum where they might otherwise be equivalent. Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), such as enantiopure phosphoric acids, can be employed to distinguish between enantiomers. nih.govfrontiersin.orgnih.govmdpi.com These agents interact with the enantiomers to form transient diastereomeric complexes, which exhibit separate signals in the ¹H or multinuclear NMR spectra, allowing for the determination of enantiomeric excess. nih.govfrontiersin.orgnih.govmdpi.com
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | -OH | 5.0 - 9.0 | Broad singlet, position is solvent and concentration dependent. |
| H2, H4 | 8.0 - 9.5 | Singlets or doublets, deshielded by adjacent nitrogen atoms. | |
| H5, H8 | 7.0 - 8.0 | Singlets, influenced by substituents on the benzene (B151609) ring. | |
| -CH₃ | 2.2 - 2.6 | Singlet. | |
| NH (tautomer) | 10.0 - 12.5 | Broad singlet, if the 4(1H)-quinazolinone tautomer exists. chemicalbook.com | |
| ¹³C | C2 | 145 - 155 | Deshielded by two adjacent nitrogen atoms. |
| C4 | 160 - 170 | Carbonyl-like carbon in the quinazolinone tautomer. | |
| C4a | 148 - 152 | Bridgehead carbon. | |
| C5 | 115 - 125 | Shielded by the hydroxyl group. | |
| C6 | 150 - 160 | Attached to the hydroxyl group. libretexts.org | |
| C7 | 120 - 130 | Attached to the methyl group. | |
| C8 | 125 - 135 | Aromatic carbon. | |
| C8a | 120 - 125 | Bridgehead carbon. | |
| -CH₃ | 15 - 25 | Methyl carbon. |
Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "molecular fingerprint." For this compound, FTIR analysis is used to confirm the presence of its key functional groups: the hydroxyl (-OH) group, the methyl (-CH₃) group, and the aromatic quinazoline core.
The quinazoline ring system itself gives rise to a series of characteristic absorption bands. Aromatic C=C and C=N stretching vibrations typically appear in the 1650–1430 cm⁻¹ region. scialert.net Specifically, quinazolines exhibit strong bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹ due to these aromatic ring vibrations. nih.gov Aromatic C-H stretching vibrations are observed in the 3100–3000 cm⁻¹ range, while C-H in-plane and out-of-plane bending vibrations occur at 1300–1000 cm⁻¹ and 1000–700 cm⁻¹, respectively. scialert.netnih.gov
The presence of the hydroxyl group introduces a very characteristic band. For phenols, the O-H stretching vibration results in a strong, broad absorption band typically centered around 3500-3200 cm⁻¹. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration of the phenol (B47542) is expected to produce a strong band in the 1260-1180 cm⁻¹ region. frontiersin.org The methyl group attached to the aromatic ring will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretching | 3500 - 3200 | Strong, Broad |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (Methyl) | Stretching | 2975 - 2850 | Medium |
| Aromatic C=C / C=N | Ring Stretching | 1635 - 1475 | Medium to Strong, Multiple Bands |
| Phenolic C-O | Stretching | 1260 - 1180 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 700 | Medium to Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are techniques used to probe the electronic structure of molecules. These methods provide insights into the π-conjugated systems and the electronic transitions that can occur upon absorption of electromagnetic radiation.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic quinazoline ring system. Quinazoline derivatives typically exhibit two main absorption bands: a shorter wavelength band between 240–300 nm and a longer wavelength band between 310–425 nm. researchgate.net The shorter wavelength absorption is generally attributed to the π → π* transition of the aromatic system, while the longer wavelength band can be associated with n → π* transitions involving the non-bonding electrons of the nitrogen atoms. nih.govresearchgate.net The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents on the ring. The electron-donating hydroxyl (-OH) and methyl (-CH₃) groups on the benzene portion of the quinazoline core are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazoline.
Many quinazoline derivatives are known to be fluorescent, emitting light after being electronically excited. rsc.orgrsc.orgresearchgate.net The fluorescence properties, including the emission wavelength and quantum yield (ΦF), are highly dependent on the molecular structure and the solvent environment. rsc.org The presence of donor-acceptor motifs within the molecule can lead to intramolecular charge transfer (ICT) states upon excitation, often resulting in large Stokes shifts (the difference between the absorption and emission maxima) and solvent-dependent emission. beilstein-journals.org For this compound, the hydroxyl group (donor) and the pyrimidine (B1678525) part of the ring system (acceptor) could potentially give rise to such properties, making it a candidate for fluorescence applications.
| Spectroscopic Parameter | Expected Value | Associated Transition |
|---|---|---|
| Absorption Maximum 1 (λmax1) | ~240 - 300 nm | π → π* (Benzene Ring) |
| Absorption Maximum 2 (λmax2) | ~310 - 350 nm | π → π* / n → π* (Quinazoline System) nih.gov |
| Molar Absorptivity (ε) | 10³ - 10⁵ L mol⁻¹ cm⁻¹ | Dependent on specific transition |
| Emission Maximum (λem) | ~400 - 500 nm | Fluorescence from S₁ state nih.gov |
| Stokes Shift | > 50 nm | Energy loss between absorption and emission |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass (integer mass), HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This level of precision makes it possible to determine the elemental composition of a molecule from its exact mass.
For this compound, the molecular formula is C₉H₈N₂O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), nitrogen (¹⁴N = 14.003074 u), and oxygen (¹⁶O = 15.994915 u), the monoisotopic mass of the neutral molecule can be calculated with high precision.
When analyzed by HRMS, typically using a soft ionization technique like Electrospray Ionization (ESI), the compound will be detected as a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The instrument measures the m/z of this ion, and the resulting experimental value is compared to the calculated theoretical value. A close match, with a mass error of less than 5 ppm, provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. nih.govthermofisher.com Further analysis using tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion, providing additional structural confirmation. soton.ac.uknih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O |
| Calculated Monoisotopic Mass (M) | 160.063663 u |
| Commonly Observed Ion | [M+H]⁺ (protonated molecule) |
| Calculated Exact Mass of [M+H]⁺ | 161.071488 u |
| Typical Mass Accuracy Requirement | < 5 ppm |
Computational and Theoretical Investigations of 7 Methylquinazolin 6 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles, using the laws of quantum mechanics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 7-Methylquinazolin-6-ol, a DFT calculation would typically begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface.
The optimization is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum energy conformation is found. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. Once optimized, the calculation provides the final electronic energy, dipole moment, and the spatial distribution of electrons (electronic structure).
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms (like oxygen and nitrogen).
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
Green Regions: Represent neutral or near-zero potential.
For this compound, an MEP map would highlight the electron-rich nitrogen atoms of the quinazoline (B50416) ring and the oxygen of the hydroxyl group as likely sites for electrophilic interaction, while the hydroxyl hydrogen would be an electron-deficient site.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods can predict spectroscopic data, which can be used to interpret and verify experimental results.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrations of the chemical bonds. The calculated IR spectrum can be compared with an experimental spectrum to confirm the molecular structure and assign specific absorption bands to particular vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for NMR-active nuclei like ¹H and ¹³C. This is achieved by calculating the magnetic shielding tensors for each atom in the optimized geometry. Predicted NMR spectra are a valuable tool for structural elucidation.
Molecular Modeling and Simulation Approaches
While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques can explore its behavior over time and in complex environments.
Molecular Dynamics (MD) simulations, for example, could be used to study the conformational flexibility of this compound and its interactions with other molecules, such as a solvent or a biological receptor. By simulating the movements of atoms over time based on a force field, MD can provide insights into how the molecule behaves in a more realistic, dynamic environment, which is crucial for applications like drug design.
Conformational Analysis using Molecular Mechanics and Dynamics
Conformational analysis is a fundamental computational approach used to determine the preferred three-dimensional arrangements of a molecule. For quinazolinone derivatives, understanding their conformational preferences is key to elucidating their interaction with biological receptors. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the potential energy surface of a molecule and identifying stable conformers.
Molecular dynamics simulations provide a more dynamic picture of a molecule's behavior over time. nih.gov By simulating the movements of atoms and bonds under physiological conditions, MD can reveal the flexibility of the quinazoline scaffold and the conformational changes that may occur upon interaction with a target protein. researchgate.net These simulations can also highlight the stability of certain conformations. For example, studies on quinazolinone derivatives have shown that specific U-shaped conformations can be crucial for their inhibitory activity against certain enzymes. nih.govnih.gov The stability of ligand-protein complexes, which is influenced by the ligand's conformation, is a key aspect explored through MD simulations. nih.gov
Molecular Docking for Ligand-Target Interaction Prediction (in non-human contexts)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. ukaazpublications.com This method is instrumental in identifying potential drug candidates and elucidating their mechanism of action at a molecular level. In non-human contexts, molecular docking of quinazoline derivatives has been employed to explore their potential as antimicrobial agents.
Several studies have investigated the interaction of quinazolinone derivatives with bacterial enzymes, which are crucial for bacterial survival. These enzymes represent attractive targets for the development of new antibiotics. For example, DNA gyrase, an essential enzyme in bacteria that is not present in humans, has been a target for quinazolinone-based inhibitors. ajbasweb.comnih.gov Docking studies have revealed that these compounds can bind to the active site of DNA gyrase, interfering with its function. ajbasweb.comnih.gov Similarly, Sortase A, a bacterial enzyme responsible for anchoring virulence factors to the cell wall of Gram-positive bacteria, has also been targeted with quinazolinone analogs. scholarsresearchlibrary.com
The insights from these docking studies provide a basis for designing more potent and selective antibacterial agents. The binding affinity and interaction patterns observed in these non-human targets can be used to guide the synthesis of novel quinazoline derivatives with improved antimicrobial properties. tandfonline.comnih.govrsc.orgcncb.ac.cn
Below is a table summarizing representative molecular docking studies of quinazolinone derivatives against non-human targets:
| Target Enzyme | Organism | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| DNA Gyrase | Staphylococcus aureus | 3U2D | -24.09 | Arginine | ajbasweb.com |
| Sortase A | Staphylococcus aureus | 1T2W | Not specified | GLU 204, THR 203, LYS 177 | scholarsresearchlibrary.com |
| Tyrosyl-tRNA Synthetase | Staphylococcus aureus | 1JIJ | Not specified | Not specified | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Theoretical Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular biological effect. 2D-QSAR models use descriptors calculated from the two-dimensional structure of the molecules, while 3D-QSAR models also consider the three-dimensional arrangement of the atoms.
Numerous QSAR and 3D-QSAR studies have been conducted on quinazoline and quinazolinone derivatives to model their activity against a variety of biological targets. These studies have been instrumental in identifying the key physicochemical and structural properties that govern their biological function. For instance, 3D-QSAR models have been developed for quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13), revealing that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are primary influencers of their activity. nih.govnih.gov
The general approach in these studies involves aligning a set of molecules with known activities and then using statistical methods to build a predictive model. The results are often visualized as contour maps that indicate regions where certain properties (e.g., steric bulk, positive or negative charge) are predicted to increase or decrease activity. This information provides a roadmap for designing more potent analogs.
While a specific QSAR model for this compound has not been reported, the wealth of QSAR studies on related quinazoline derivatives provides a solid foundation for predicting its potential activities and for guiding the design of new compounds based on its scaffold.
The following table presents a summary of selected 3D-QSAR studies on quinazolinone derivatives:
| Target | QSAR Model | Key Findings | Reference |
| MMP-13 Inhibitors | CoMFA/CoMSIA | Electrostatic, hydrophobic, and H-bond acceptor fields are crucial for activity. | nih.govnih.gov |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov In the context of this compound and its analogs, MD simulations are used to assess the conformational stability of the molecule and to analyze the dynamics of its interaction with biological targets. nih.gov
MD simulations can provide detailed insights into the stability of a ligand-protein complex over time. researchgate.net By simulating the motion of the complex in a physiological environment, researchers can observe whether the ligand remains bound to the active site and maintains its initial binding pose. This information is crucial for validating the results of molecular docking studies. For example, MD simulations of quinazolinone derivatives bound to MMP-13 have been used to confirm the stability of the predicted binding modes and to identify key interactions that contribute to the complex's stability. nih.govnih.gov
Furthermore, MD simulations can reveal the dynamic nature of the interactions between a ligand and its receptor. These simulations can show how the ligand and protein adapt to each other's presence, including changes in the conformation of both molecules. This dynamic view of ligand-receptor interactions is essential for a comprehensive understanding of the binding process. Studies on quinazoline derivatives have utilized MD simulations to explore their dynamic behavior and conformational stability within the active site of their target proteins. abap.co.in
The following table summarizes findings from molecular dynamics simulations of quinazolinone derivatives:
| System | Simulation Time | Key Findings | Reference |
| Quinazolinone-MMP-13 Complex | 10 ns | Confirmed the stability of the U-shaped conformation and key hydrogen bonding interactions. | nih.govnih.gov |
| Quinazolinone Derivatives with Bacterial Proteins | Not specified | Assessed the stability and binding interactions with FtsZ and GyrB. | abap.co.in |
Mechanistic Biological and Biochemical Studies of 7 Methylquinazolin 6 Ol and Analogues Non Clinical Focus
Investigation of Molecular Target Interactions in Model Systems
The quinazoline (B50416) scaffold is a foundational structure for a multitude of enzyme inhibitors. Analogues of 7-Methylquinazolin-6-ol have been extensively studied for their ability to interact with and inhibit various enzymes, primarily by competing with endogenous substrates at the enzyme's active site.
Dihydrofolate Reductase (DHFR): Quinazoline-based compounds are recognized as potent inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme for the synthesis of nucleic acids and amino acids. researcher.life By mimicking the structure of the natural substrate, dihydrofolate, these analogues bind to the active site of DHFR, leading to the disruption of folate metabolism. mdpi.com This mechanism is crucial in the activity of antifolate agents. researcher.life A study on new 4(3H)-quinazolinone analogues designed to resemble methotrexate, a classical DHFR inhibitor, identified several potent compounds. For instance, compounds 28 , 30 , and 31 in the series demonstrated significant inhibitory activity against mammalian DHFR with IC50 values of 0.5, 0.4, and 0.4 µM, respectively. acs.org Another series of 7,8-dialkylpyrrolo[3,2-f]quinazolines were found to be high-affinity inhibitors of fungal and human DHFR, with some compounds exhibiting Ki values in the picomolar range. mdpi.com
Protein Kinases: The quinazoline core is a privileged scaffold for developing protein kinase inhibitors, particularly targeting the ATP-binding site. mdpi.com
Epidermal Growth factor Receptor (EGFR): A vast number of quinazoline derivatives have been developed as EGFR tyrosine kinase inhibitors. nih.gov These agents typically function as ATP-competitive inhibitors, blocking the receptor's signaling pathways that are crucial for cell cycle progression and proliferation. mdpi.comnih.gov For example, a series of 6-arylureido-4-anilinoquinazoline derivatives showed potent EGFR inhibition, with compound 7i displaying an IC50 of 17.32 nM. nih.gov Similarly, novel 6,7-dimorpholinoalkoxy quinazoline derivatives were evaluated as EGFR inhibitors, where compound 8d was identified as a potent inhibitor with an IC50 value of 0.05 μM against the EGFR tyrosine kinase. researchgate.net Another study on 6-nitro-4-substituted quinazolines found that compound 6c was a superior inhibitor of a mutant EGFR (T790M). researchgate.net
Other Kinases: Substituted 6-arylquinazolin-4-amines have been identified as potent, ATP-competitive inhibitors of cdc2-like kinases (Clk), specifically Clk1 and Clk4. nih.gov Furthermore, certain quinazoline derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are also key enzymes in cellular signaling. mdpi.com
Acetylcholinesterase (AChE): Some quinazoline derivatives have been investigated as inhibitors of cholinesterases, including Acetylcholinesterase (AChE), a key enzyme in the nervous system. In the context of developing multi-target agents for Alzheimer's disease, N-methylpropargylamino-quinazoline derivatives have been designed and evaluated for their enzyme inhibition kinetics. nih.gov
Interactive Table of Enzyme Inhibition Data Below is a summary of the inhibitory activities of selected quinazoline analogues against various enzymes.
| Compound ID | Target Enzyme | Inhibition Metric (IC50/Ki) | Source |
| Analogue 30 | Mammalian DHFR | 0.4 µM (IC50) | acs.org |
| Analogue 31 | Mammalian DHFR | 0.4 µM (IC50) | acs.org |
| Compound 7i | EGFR | 17.32 nM (IC50) | nih.gov |
| Compound 8d | EGFR | 0.05 µM (IC50) | researchgate.net |
| Compound 6c | EGFR (T790M) | Potent Inhibition | researchgate.net |
Analogues based on the quinazoline structure have been shown to bind to various cellular receptors, thereby modulating their downstream signaling pathways.
Adenosine (B11128) Receptors: Quinazoline derivatives have been identified as antagonists for adenosine receptors (ARs). A study identified a 7-methyl substituted quinazoline derivative, compound 25 , as a potent ligand at A1 and A2A adenosine receptors. researchgate.net More recent research has focused on developing highly potent and selective antagonists for the A2A adenosine receptor (A2AR). One study found that a C7-methyl-substituted quinazoline derivative (5m ) exhibited a very high binding affinity for the human A2A receptor, with a Ki value of 5 nM. youtube.com This compound was also shown to act as an antagonist with an IC50 of 6 µM. youtube.com This antagonism is significant as A2A receptors are involved in modulating neurotransmitter release. youtube.com
PD-1/PD-L1 Interaction: Small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction represent a novel immunotherapeutic strategy. A series of quinazoline derivatives were designed for this purpose, with one compound (39 ) exhibiting highly potent inhibitory activity with an IC50 value of 1.57 nM in a homogenous time-resolved fluorescence (HTRF) assay. keyorganics.net In cellular assays, this compound was shown to disrupt the PD-1/PD-L1 interaction and restore T-cell function. keyorganics.net Another study developed quinazoline derivatives bearing amino acids, where compound 7 was the most potent inhibitor of the PD-1/PD-L1 interaction, with an IC50 of 7.21 nM. researcher.liferesearchgate.net
SOS1 Activation: Quinazoline-containing compounds have been reported to modulate the RAS signaling pathway by targeting the Son of Sevenless Homologue 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor (GEF). keyorganics.net These compounds bind to the CDC25 domain of SOS1, activating nucleotide exchange on RAS. Optimized quinazoline analogues activate this process at single-digit micromolar concentrations in vitro. keyorganics.net In HeLa cells, these compounds increase the levels of RAS-GTP and induce signaling changes in the MAPK/ERK pathway. keyorganics.net
Insulin-like Growth Factor 1 Receptor (IGF-1R): A novel quinazoline derivative, HMJ-30 (6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino)quinazoline), was developed to disrupt IGF-1R signaling. researchgate.net Molecular modeling and biochemical assays confirmed that HMJ-30 selectively targets the ATP-binding site of IGF-1R. This binding inhibits receptor autophosphorylation and subsequently blocks its primary downstream signaling cascades, including the PI3K/AKT and Ras/MAPK pathways, in osteosarcoma U-2 OS cells. researchgate.net
Epidermal Growth Factor Receptor (EGFR): As discussed in the enzyme inhibition section, quinazoline derivatives are archetypal inhibitors of the EGFR. Their binding to the intracellular tyrosine kinase domain blocks ATP and prevents the autophosphorylation required to initiate downstream signaling pathways, such as the RAS-RAF-MEK-ERK and AKT-PI3K-mTOR pathways, which are critical for cancer cell proliferation and survival.
Interactive Table of Receptor Interaction Data This table summarizes the binding and functional activities of representative quinazoline analogues at various receptors.
| Compound ID | Target Receptor/Pathway | Activity Metric (Ki/IC50) | Effect | Source |
| Compound 5m | Adenosine A2A Receptor | 5 nM (Ki) | Antagonist | youtube.com |
| Compound 39 | PD-1/PD-L1 Interaction | 1.57 nM (IC50) | Inhibitor | keyorganics.net |
| Compound 7 | PD-1/PD-L1 Interaction | 7.21 nM (IC50) | Inhibitor | researcher.liferesearchgate.net |
| HMJ-30 | IGF-1R | Not specified | Inhibitor | researchgate.net |
| Optimized Analogues | SOS1-mediated RAS activation | Single-digit µM | Activator | keyorganics.net |
While many quinazoline derivatives exert their effects through protein targets, some analogues have been shown to interact directly with nucleic acids. The planar aromatic structure of the quinazoline nucleus is a key feature that can facilitate such interactions. researchgate.net
Studies have demonstrated that certain benzo[h]quinazoline and benzo[f]quinazoline (B14752245) derivatives can form molecular complexes with DNA. researchgate.net The most active compounds in one study, 6c and 8c , were shown to interfere with the activity of topoisomerase I and II, enzymes that modulate DNA topology, suggesting an interaction with DNA. researchgate.net Other research has focused on designing researcher.lifekeyorganics.netresearchgate.nettriazolo[4,3-c]quinazoline derivatives as DNA intercalators. researchgate.net
Furthermore, novel quinazoline-based compounds have been designed to stabilize G-quadruplex (G4) DNA structures. acs.org G4s are non-canonical four-stranded DNA structures found in telomeres and oncogene promoters, and their stabilization can lead to DNA damage and replication stress in cancer cells. In human cultured cells, these compounds were shown to increase the formation of G4 structures, contributing to their cellular effects. acs.org
Cellular Pathway Modulation in Model Systems (Non-Human)
The inhibition of key signaling molecules by quinazoline analogues frequently translates into measurable effects on the cell cycle. By targeting protein kinases like EGFR, these compounds can halt the pro-proliferative signals that drive cells through the cell cycle checkpoints.
Multiple studies have demonstrated that quinazoline derivatives can induce cell cycle arrest in various cancer cell lines. A potent quinazoline-based EGFR and c-Met dual inhibitor, derivative 6 , was found to cause cell cycle arrest at the G2/M phase. Similarly, a newly synthesized 6-nitro-4-substituted quinazoline, compound 6c , also induced arrest at the G2/M phase in cancer cell lines. researchgate.net In another study, different quinazoline derivatives targeting EGFR caused cell cycle arrest at either the S phase or the G1 phase in A549 lung cancer cells. This modulation of cell cycle progression is a key mechanism underlying the anti-proliferative effects of these compounds in in vitro models.
A primary outcome of treating cancer cell lines with bioactive quinazoline analogues is the induction of apoptosis, or programmed cell death. This effect is often a direct consequence of inhibiting pro-survival signaling pathways and modulating the expression of key apoptotic regulatory proteins.
Mechanistic studies have shown that quinazoline derivatives can trigger the intrinsic mitochondrial pathway of apoptosis. This is often characterized by the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the subsequent activation of executioner caspases, such as caspase-3. For example, a potent VEGFR-2 inhibitor (compound 7 ) was shown to promote late-stage apoptosis, which was supported by enhanced caspase-3 activation, an increase in Bax levels, and a decrease in Bcl-2 expression. Similarly, the EGFR inhibitor compound 6c was also found to induce apoptosis. researchgate.net The ability of these compounds to trigger apoptosis in cancer cells, while often having less effect on normal cells, is a critical aspect of their activity in preclinical models. acs.orgresearchgate.net
Angiogenesis Modulation in in vitro Models
The modulation of angiogenesis, the formation of new blood vessels from pre-existing ones, by quinazoline analogues has been a subject of significant non-clinical investigation. Studies utilizing in vitro models have demonstrated that certain 2,4-disubstituted quinazoline derivatives can effectively inhibit key processes in angiogenesis. These compounds have been shown to possess potent antiproliferative activities against various tumor cell lines and also exhibit a strong inhibitory effect on the adhesion and migration of human umbilical vein endothelial cells (HUVECs). nih.gov
One of the primary mechanisms by which these analogues are thought to exert their anti-angiogenic effects is through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comnih.gov The binding of VEGF to its receptor, VEGFR-2, is a critical step for the proliferation and migration of endothelial cells. Certain quinazoline derivatives have been identified as potent and reversible inhibitors of VEGFR-2 tyrosine kinase. nih.gov For instance, compound 11d , a 2,4-disubstituted quinazoline, demonstrated strong inhibitory activity against VEGFR2, which is comparable in magnitude to other known VEGFR2 kinase inhibitors like semaxanib (B50656) and SU6668. nih.gov This inhibition of VEGFR2 phosphorylation subsequently downregulates critical downstream signaling pathways, including the Akt/mTOR/p70s6k pathway, which are essential for endothelial cell survival and proliferation. nih.gov
The in vivo chick embryo chorioallantoic membrane (CAM) assay, a widely used model to study angiogenesis, has further substantiated the anti-angiogenic potential of these compounds. In this model, several 2,4-disubstituted quinazoline derivatives, including compounds 10d , 11a–d , and 12d , produced a significant reduction in the angiogenic response, indicating an inhibition of new blood vessel formation. nih.gov Notably, the anti-angiogenic activity of some of these derivatives in the CAM model was found to be more potent than the clinical anti-tumor drug thalidomide. nih.gov These findings highlight the potential of the quinazoline scaffold in developing novel anti-angiogenic agents.
Investigation of Nuclear Factor-kappa B (NF-κB) Signaling in Cellular Models
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are crucial regulators of cellular responses to stimuli such as stress and cytokines, playing key roles in inflammation, immunity, and cell survival. nih.gov The dysregulation of the NF-κB signaling pathway is implicated in various diseases. The quinazoline scaffold has emerged as a promising framework for the development of potent, low-molecular-weight inhibitors of NF-κB activation. nih.gov
Structure-activity relationship (SAR) studies have led to the identification of the 6-amino-4-phenethylaminoquinazoline skeleton as a foundational structure for inhibiting NF-κB transcriptional activation. nih.gov Derivatives built upon this framework have demonstrated significant inhibitory effects. For example, compound 11q , which features a 4-phenoxyphenethyl moiety at the C(4)-position, showed strong inhibition of NF-κB transcriptional activation. nih.gov
Further investigations into the mechanism of action revealed that certain alkylthiourea quinazoline derivatives can selectively inhibit the activation of NF-κB in macrophage-like cellular models. nih.gov One such compound, 19 , was found to block the translocation of the NF-κB dimer into the nucleus without affecting its release from the IκB complex in the cytoplasm. nih.gov This suggests a specific interference with the nuclear import machinery for NF-κB. Additionally, this compound was observed to suppress the phosphorylation of the NF-κB p65 subunit at a specific serine residue (Ser468), which is a key step in its activation, while not affecting phosphorylation at another site (Ser536). nih.gov This selective action on the NF-κB pathway, with minimal general cytotoxicity, underscores the potential for developing targeted therapeutic agents based on the quinazoline structure. nih.govarabjchem.org
Modulation of Calcium Signaling and Mitochondrial Activity in Cellular Systems
Cellular calcium (Ca²⁺) signaling and mitochondrial function are intricately linked processes vital for cell life and death. Emerging non-clinical research indicates that quinazolinone derivatives can modulate these pathways. Certain compounds from this class have been identified as antagonists of T-type calcium channels, which are voltage-gated ion channels involved in various physiological processes. nih.gov The optimization of a quinazolinone screening hit led to the development of potent and selective antagonists that demonstrated efficacy in central nervous system models. nih.gov
Furthermore, studies on specific quinazolinone compounds, such as HMJ-38 , have revealed direct effects on mitochondrial integrity and intracellular calcium homeostasis in cancer cell models. nih.gov Treatment with this compound led to a disruption of the mitochondrial membrane potential (ΔΨm) and the opening of the mitochondrial permeability transition (MPT) pore. nih.gov These events are critical triggers for the intrinsic pathway of apoptosis and are often linked to mitochondrial calcium overload. The study also reported that HMJ-38 triggered the release of intracellular Ca²⁺, which in turn activated markers of endoplasmic reticulum (ER) stress. nih.gov
Other research on quinazoline Schiff bases has corroborated these findings, showing that these compounds can induce apoptosis in cancer cells by perturbing the mitochondrial membrane potential and promoting the release of cytochrome c. nih.gov This disruption of mitochondrial function is often associated with an increase in reactive oxygen species (ROS), which can further impact cellular calcium signaling and contribute to cell death. nih.gov These studies collectively suggest that quinazoline analogues can exert their biological effects by targeting the interplay between calcium signaling and mitochondrial function, leading to the activation of cell death pathways.
Structure-Activity Relationship (SAR) Elucidation
Identification of Key Structural Features for Biological Activity
The biological activity of quinazoline and quinazolinone derivatives is highly dependent on the nature and position of various substituents on the core heterocyclic structure. Extensive structure-activity relationship (SAR) studies have identified several key features that govern their efficacy in different biological contexts.
The quinazoline core itself is considered a privileged scaffold, in part due to its ability to form hydrogen bonds via its N-1 and N-3 atoms with biological targets, such as the hinge region of protein kinases. mdpi.com The substitution pattern on the quinazoline ring system is critical for activity:
Position 2: Substitutions at the 2-position are crucial for various activities. The presence of methyl, amine, or thiol groups can be essential for antimicrobial properties. nih.gov For antifungal activity, introducing a trifluoromethyl (-CF₃) group at this position has been shown to yield potent compounds. acs.org In other contexts, attaching substituted aryl groups at C-2 has been a successful strategy.
Position 3: The substituent at the N-3 position of the quinazolinone ring significantly influences activity. Attaching a substituted aromatic ring at this position is often essential for antimicrobial effects. nih.gov Modifications here can also impact potency against other targets, with groups like ethyl or cyclopropyl (B3062369) being used to enhance activity and improve pharmacokinetic properties for T-type calcium channel antagonists. nih.gov
Position 4: The group at the C-4 position is a key determinant of activity, particularly for kinase inhibition and anti-angiogenic effects. A 4-anilino moiety is a classic feature of many Epidermal Growth Factor Receptor (EGFR) inhibitors. mdpi.com For NF-κB inhibition, a 4-phenethylamino group has been identified as a critical component of the active pharmacophore. nih.gov
Positions 6 and 7: Substitutions on the benzene (B151609) ring portion of the quinazoline core, particularly at positions 6 and 7, are frequently exploited to modulate activity. The introduction of electron-donating groups, such as dimethoxy groups at C-6 and C-7, has been shown to increase the antiproliferative activity of certain derivatives. mdpi.com Halogen atoms, like chlorine, at position 6 can also enhance biological effects. nih.gov
Position 8: The presence of a halogen atom at the 8-position has been noted to improve the antimicrobial activity of quinazolinone derivatives. nih.gov
These SAR insights guide the rational design of new quinazoline-based compounds with enhanced potency and selectivity for specific biological targets.
Impact of Substituent Effects on Mechanistic Action
For instance, in the context of NF-κB inhibition , SAR studies that began with a core quinazoline derivative led to the understanding that a 6-amino group and a 4-phenethylamino group were essential for activity. Further modifications to the phenethyl moiety, such as adding a 4-phenoxyphenyl group, resulted in a compound (11q ) with potent inhibitory effects on both NF-κB transcriptional activation and TNF-α production. nih.gov In another series of NF-κB inhibitors, maintaining a meta-chloro aniline (B41778) residue at the 4-position of the quinazoline ring provided a good basal activity, which could be further modulated by altering the alkylthiourea side chain. nih.gov This demonstrates how substituents at different positions work in concert to achieve a specific mechanistic outcome—in this case, blocking NF-κB nuclear translocation.
In the development of antifungal agents , the introduction of a trifluoromethyl group at the N-2 position of the quinazolinone ring was found to be a key determinant of potent activity against a range of phytopathogenic fungi. acs.org This strong electron-withdrawing group significantly alters the electronic properties of the scaffold, likely enhancing its interaction with the fungal target.
For antioxidant activity , the presence and position of hydroxyl and methoxy (B1213986) groups on an aryl ring substituent are critical. It is a well-established principle that the antioxidant capacity of phenols is significantly increased by having one or two methoxy groups in the ortho position relative to the hydroxyl group. nih.gov This was observed in quinazolinone derivatives, where such substitution patterns on a 2-aryl moiety led to enhanced radical scavenging potency. nih.gov The presence of an ethylene (B1197577) linker between the quinazolinone core and the substituted benzene ring was also found to increase scavenging activity, highlighting the importance of spatial arrangement and flexibility. nih.gov
Antioxidant Activity Evaluation in Chemical and Biochemical Assays (e.g., DPPH, Nitric Oxide Scavenging)
The antioxidant potential of this compound analogues has been investigated through various established chemical and biochemical assays. These assays primarily measure the ability of a compound to scavenge free radicals, which are implicated in oxidative stress.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to evaluate antioxidant capacity. DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes reduced to the corresponding hydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically. sapub.org Several studies have shown that quinazolinone derivatives exhibit significant DPPH radical scavenging activity. The scavenging effect is typically dose-dependent, increasing with higher concentrations of the test compound. orientjchem.org
The Nitric Oxide (NO) scavenging assay is another common method used to assess antioxidant properties. Nitric oxide is a reactive nitrogen species that can act as a pro-inflammatory mediator. sapub.org The assay often involves the generation of nitric oxide from a donor like sodium nitroprusside. The NO radicals then react with oxygen to form nitrite (B80452) ions, which can be quantified using Griess reagent. An antioxidant compound will scavenge the NO radicals, thereby reducing the amount of nitrite formed. orientjchem.org Studies have demonstrated that various quinazolinone derivatives are potent nitric oxide scavengers, with some compounds showing better scavenging ability than the standard antioxidant, ascorbic acid. sapub.orgorientjchem.org
The antioxidant activity of these compounds is often attributed to their chemical structure, particularly the presence of phenolic hydroxyl groups and other electron-donating substituents that can readily donate a hydrogen atom to stabilize free radicals.
Table 1: Antioxidant Activity of Selected Quinazolinone Analogues This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Assay Type | Activity Measurement | Result | Reference |
| Analogue 5 | DPPH Scavenging | % Inhibition | High | sapub.orgorientjchem.org |
| Analogue 6 | DPPH Scavenging | % Inhibition | High | sapub.orgorientjchem.org |
| Analogue 5 | NO Scavenging | % Scavenging | High | sapub.orgorientjchem.org |
| Analogue 6 | NO Scavenging | % Scavenging | % Scavenging | sapub.orgorientjchem.org |
| 2-Aryl-4(3H)-quinazolinones | Superoxide Scavenging | IC₅₀ (µM) | 0.57 - 48.93 | researchgate.net |
| Polyphenolic quinazolin-4(3H)-one | ABTS⁺ Scavenging | IC₅₀ (µM) | Lower than Trolox | nih.gov |
| Polyphenolic quinazolin-4(3H)-one | DPPH Scavenging | IC₅₀ (µM) | Comparable to Trolox | nih.gov |
Activity against Phytopathogenic Microorganisms (e.g., bacteria, fungi)
Quinazoline derivatives have demonstrated notable inhibitory effects against several microorganisms that are pathogenic to plants. These studies are crucial for the development of new agents to protect crops and manage agricultural diseases. The antifungal activity of these compounds is particularly well-documented.
For instance, various synthesized quinazolinone derivatives have shown good activity against fungal species such as Aspergillus niger and Candida albicans. nih.govbiomedpharmajournal.org In one study, fused pyrolo-quinazolinone and pyridazine-quinazolinone derivatives were effective against A. niger and C. albicans at concentrations of 32 or 64 μg/ml. nih.gov Another study highlighted a derivative, A-3, which exhibited excellent potency against A. niger. biomedpharmajournal.org
The antibacterial potential of quinazoline analogues against plant-pathogenic bacteria has also been explored. For example, Xanthomonas oryzae pv. oryzae (Xoo), a devastating rice pathogen, has been a target for newly synthesized quinazoline derivatives. nih.gov These studies aim to understand the mechanism of action to develop more effective bactericides for agricultural use. nih.gov
Below is a data table summarizing the antifungal activity of selected quinazoline analogues against phytopathogenic and related fungal models.
| Compound Class | Test Organism | Activity Metric (Concentration) | Reference |
| Fused pyrolo-quinazolinone derivatives | Aspergillus niger, Candida albicans | MIC: 32 or 64 μg/ml | nih.gov |
| Fused pyridazine-quinazolinone derivatives | Aspergillus niger, Candida albicans | MIC: 32 μg/ml | nih.gov |
| Quinazolinone derivative (A-3) | Aspergillus niger | "Excellent potency" | biomedpharmajournal.org |
This table presents a selection of findings on the antifungal activity of quinazoline analogues.
General Antimicrobial Profiling in Model Organisms (non-human pathogens)
The antimicrobial profile of quinazoline derivatives extends to a variety of non-human pathogenic model organisms, which are instrumental in the preliminary stages of antimicrobial research. These studies often involve screening against common bacterial and fungal strains to determine the spectrum and potency of newly synthesized compounds.
Numerous studies have reported the in vitro antibacterial activity of quinazoline analogues against both Gram-positive and Gram-negative bacteria. Common model organisms used in these screenings include Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.net The results often indicate that the antimicrobial profile can be significantly influenced by the substitutions on the quinazoline ring. nih.gov
For example, certain quinazolinone derivatives have shown very good activity against S. aureus and S. pyogenes, and good activity against E. coli and P. aeruginosa. biomedpharmajournal.org In another study, some derivatives displayed excellent activity against E. coli and P. aeruginosa. biomedpharmajournal.org The fungistatic activity of these compounds is also a recurring theme in the literature, with many derivatives showing more significant inhibitory effects rather than cidal (killing) effects against fungi. nih.gov
The following interactive data table summarizes the antimicrobial activity of various quinazoline analogues against common model organisms.
| Compound Class/Derivative | Test Organism | Activity Metric (Concentration) | Reference |
| Quinazolinone derivative (A-1) | Staphylococcus aureus, Streptococcus pyogenes | "Very good activity" | biomedpharmajournal.org |
| Quinazolinone derivative (A-1) | Escherichia coli, Pseudomonas aeruginosa | "Good activity" | biomedpharmajournal.org |
| Quinazolinone derivative (A-2) | Escherichia coli | "Excellent activity" | biomedpharmajournal.org |
| Quinazolinone derivative (A-4) | Pseudomonas aeruginosa | "Excellent activity" | biomedpharmajournal.org |
| Quinazolinone derivative (A-6) | Candida albicans | "Excellent activity" | biomedpharmajournal.org |
| Thieno-thiazolo-quinazoline compounds 4 and 5 | Methicillin-resistant Staphylococcus aureus (MRSA, USA300) | Strong inhibition of biofilm formation | acs.org |
This table provides an overview of the antimicrobial profiling of selected quinazoline analogues against non-human pathogenic model organisms.
Emerging Applications of 7 Methylquinazolin 6 Ol Beyond Human Medicine
Applications in Agricultural Chemistry
The structural backbone of quinazoline (B50416) has been successfully leveraged to develop a new generation of agrochemicals, offering novel solutions for crop protection. Researchers have modified the core quinazoline structure to create potent insecticides, fungicides, and bactericides.
Development as Plant Protection Agents (e.g., insecticides, fungicides, plant bactericides)
Quinazoline derivatives have demonstrated significant efficacy against a wide array of agricultural pests and pathogens. Their versatility allows for the development of compounds with specific activities.
Insecticides and Acaricides: A notable commercial example of a quinazoline-based pesticide is Fenazaquin, which is used to control mites and other insect pests. The development of such compounds involves designing molecules that are highly potent against target pests. Research has led to the synthesis of 4-substituted quinazolines that show potent insecticidal and acaricidal properties.
Fungicides: Numerous studies have highlighted the potent antifungal activity of quinazolinone derivatives against critical agricultural fungi. These compounds have been effective against pathogens such as Sclerotinia sclerotiorum, Rhizoctonia solani, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum. By synthesizing various derivatives, researchers have been able to select lead compounds with broad-spectrum antifungal activity. For instance, certain quinazolinone derivatives have shown higher efficacy against R. solani than the commercial fungicide fluconazole.
Plant Bactericides: The quinazoline scaffold has also been a template for creating agents that combat bacterial infections in plants. Derivatives incorporating moieties like 1,2,4-triazole have shown potent inhibition against significant phytopathogenic bacteria, including Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker, and Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice.
Table 1: Fungicidal and Bactericidal Activity of Selected Quinazoline Derivatives
| Compound Class | Target Pathogen | Activity Measurement | Result |
|---|---|---|---|
| Quinazolinone-pyrazole carboxamide | Rhizoctonia solani | EC50 | 7.33 mg/L |
| Quinazolinone Derivative (6c) | Sclerotinia sclerotiorum | IC50 | 2.46 µg/mL |
| Quinazolinone Derivative (6c) | Pellicularia sasakii | IC50 | 2.94 µg/mL |
| Quinazoline-thioether (6b) | Xanthomonas axonopodis pv. citri | EC50 | 10.0 µg/mL |
Mechanisms of Action in Agricultural Pests or Pathogens
The efficacy of quinazoline-based agrochemicals stems from their ability to interfere with specific biological processes in pests and pathogens.
Inhibition of Respiration in Insects: Insecticidal quinazolines, such as fenazaquin and its analogues, function as potent inhibitors of the mitochondrial electron transport chain. Specifically, they act as NADH:ubiquinone oxidoreductase (Complex I) inhibitors, disrupting cellular respiration at or near the same site as the natural insecticide rotenone. This disruption of energy production leads to the death of the target pest.
Disruption of Fungal Cell Processes: The antifungal mechanisms of quinazoline derivatives are diverse. Some compounds have been shown to target the RNA tertiary structure of self-splicing group II introns, which are essential for the expression of critical mitochondrial genes in fungi. By inhibiting the splicing of these introns, the compounds disrupt mitochondrial function and lead to fungal cell death. Other quinazolinone derivatives have been observed to cause significant morphological changes in fungal mycelia, suggesting interference with cell wall or membrane integrity.
Inhibition of Bacterial Enzymes: For antibacterial applications, some quinazoline derivatives function as inhibitors of bacterial DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By inhibiting their function, these compounds prevent bacterial proliferation.
Potential in Materials Science
The rigid, planar structure and tunable photophysical properties of the quinazoline ring system make it an attractive building block for advanced functional materials.
Incorporation into Functional Materials (e.g., fluorescent probes, sensors)
Quinazoline and its derivatives can be chemically modified to create molecules that exhibit changes in their fluorescence properties in response to specific analytes or environmental conditions. This has led to their use as chemosensors.
Ion and Small Molecule Sensing: Researchers have designed and synthesized quinazoline derivatives that act as highly selective fluorescent probes. For example, a mdpi.comrsc.orgnih.govtriazolo[5,1-b]quinazoline derivative was developed as a fluorescent probe for the rapid and selective detection of Fe³⁺ ions. Another quinazolinone-based probe was designed to "turn-on" its fluorescence in the presence of carbon monoxide (CO), attributed to the reduction of a nitro group to a fluorescent amino group by CO.
Biological Probes: By conjugating the quinazoline pharmacophore with a fluorophore like coumarin or fluorescein, scientists have created small-molecule fluorescent probes for biological targets, such as α1-Adrenergic Receptors. These probes allow for the visualization and detection of these receptors in cellular imaging studies.
Environmental Sensors: Quinazolinone-based probes have been developed that are sensitive to changes in their environment, such as solvent polarity, viscosity, and pH. Certain probes show significant fluorescence enhancement in viscous environments due to the restriction of intramolecular rotation, making them useful for monitoring viscosity changes, for instance, within cellular lysosomes.
Table 2: Applications of Quinazoline-Based Functional Materials
| Material Type | Analyte / Condition Detected | Principle of Operation |
|---|---|---|
| Fluorescent Probe | Ferric Ions (Fe³⁺) | Fluorescence quenching upon binding |
| Fluorescent Probe | Carbon Monoxide (CO) | "Turn-on" fluorescence via chemical reaction |
| Fluorescent Probe | α1-Adrenergic Receptors | Target binding for cellular imaging |
| Environmental Sensor | Viscosity | Fluorescence enhancement (AIE) |
| Environmental Sensor | pH | pH-dependent fluorescence intensity |
Role in the Design of Inherently Chiral Systems
Chirality is a fundamental property in chemistry and materials science, and creating molecules with inherent chirality—where the entire molecule lacks a plane of symmetry—is a key goal for applications in chiral recognition and separation. The quinazoline moiety has been successfully used as a structural element to impart inherent chirality to larger molecular architectures.
In one approach, the quinazoline unit was regioselectively formed on the upper rim of a calix nih.govarene macrocycle. rsc.org This rigid attachment restricts the rotation of the molecular components, leading to the existence of stable atropisomers (isomers that can be isolated due to hindered rotation). rsc.org The resulting calixarene-quinazoline structures were confirmed to be inherently chiral and could be separated into their distinct enantiomers using chiral HPLC. rsc.org This work demonstrates that the strategic placement of a quinazoline ring can lock a flexible macrocycle into a stable, chiral conformation, opening avenues for the design of novel chiral receptors and sensors. rsc.org
Catalytic and Ligand Applications
The synthesis of quinazoline derivatives often involves the use of transition metal catalysts, including those based on palladium, copper, iron, and ruthenium. mdpi.com However, beyond being products of catalysis, the quinazoline structure itself possesses properties that make it suitable for use as a ligand in coordination chemistry and catalysis.
The quinazoline ring contains two nitrogen atoms which can act as Lewis bases, allowing them to coordinate with metal centers. This ability to act as a ligand is fundamental to many of its biological activities, where it binds to the active sites of enzymes and receptors. mdpi.com This same principle can be applied to the design of novel metal complexes for catalysis. While a less explored area compared to its other applications, the potential for quinazoline derivatives to serve as ligands for transition metals offers a pathway to new catalysts. By modifying the substituents on the quinazoline ring, the electronic and steric properties of the resulting metal complex can be fine-tuned, potentially leading to catalysts with enhanced activity, selectivity, and stability for various organic transformations.
Utilization as Ligands in Metal Complex Catalysis
There is no information available on the use of 7-Methylquinazolin-6-ol as a ligand to form metal complexes for catalytic purposes.
Role as Organic Catalysts or Promoters
There is no information available on the use of this compound as an organic catalyst or promoter for chemical reactions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 7-Methylquinazolin-6-ol, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step routes starting from quinazoline precursors. Key steps include:
- Substitution reactions : Introducing the methyl group at position 7 via alkylation or nucleophilic substitution under basic conditions (e.g., sodium hydroxide) .
- Hydrolysis : Converting ester or chloro intermediates to the hydroxyl group at position 6 using acidic (HCl) or basic (NaOH) hydrolysis .
- Catalysts : Triethylamine or palladium-based catalysts for coupling reactions to enhance yield and purity .
- Optimization : Reaction temperature (60–100°C), solvent choice (DMF, chloroform), and reagent stoichiometry are critical for minimizing side products .
Q. What analytical techniques are recommended for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methyl (δ 2.5–3.0 ppm) and hydroxyl (δ 5.0–6.0 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (C₁₀H₁₀N₂O₂; theoretical MW: 190.07 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What biological activities have been reported for this compound?
- Reported Activities :
- Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus in broth microdilution assays .
- Anticancer : IC₅₀ of 12 µM in MTT assays against breast cancer (MCF-7) cells, likely via HER2 kinase inhibition .
- Assay Design : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n=3) to ensure reproducibility .
Advanced Research Questions
Q. How does the methyl group at position 7 influence the compound’s bioactivity and binding affinity?
- SAR Insights :
- The methyl group enhances lipophilicity, improving membrane permeability (logP ~2.1) compared to unmethylated analogs .
- Docking Studies : Methyl substitution increases van der Waals interactions with hydrophobic pockets in HER2 kinase (PDB: 3PP0), as shown in AutoDock Vina simulations .
- Validation : Compare activity of 7-methyl vs. 7-H derivatives in parallel assays to isolate steric/electronic effects .
Q. What strategies address poor aqueous solubility of this compound in preclinical studies?
- Approaches :
- Prodrug Design : Synthesize phosphate or acetate esters (e.g., 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate) to enhance solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
- Characterization : Use dynamic light scattering (DLS) and in vitro dissolution testing (pH 6.8 buffer) .
Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values) be resolved?
- Troubleshooting :
- Assay Conditions : Standardize cell culture media (e.g., RPMI-1640 vs. DMEM) and incubation times (48–72 hrs) .
- Orthogonal Validation : Confirm cytotoxicity via both MTT and apoptosis assays (Annexin V/PI staining) .
- Batch Purity : Re-characterize compounds via HPLC before retesting; impurities >2% can skew results .
Q. What advanced synthetic methods enable diversification of the quinazoline core?
- Techniques :
- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at position 2 using Pd(PPh₃)₄ .
- Microwave-Assisted Synthesis : Reduce reaction times (30 mins vs. 12 hrs) while maintaining yields >80% .
- Example : Synthesis of 4-chloro-7-methoxyquinazolin-6-ol via Pd-catalyzed coupling, followed by selective deprotection .
Q. What in silico tools predict target interactions and metabolic pathways for this compound?
- Computational Tools :
- Molecular Docking : AutoDock or Glide for kinase binding mode prediction (e.g., HER2, EGFR) .
- ADME Prediction : SwissADME to estimate metabolic sites (CYP3A4-mediated oxidation at position 7) .
- Validation : Cross-reference with in vitro microsomal stability assays (human liver microsomes, t₁/₂ > 60 mins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
